molecular formula C31H33ClN2O3 B12295900 N-(3-aminopropyl)-N-[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide

N-(3-aminopropyl)-N-[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide

Cat. No.: B12295900
M. Wt: 517.1 g/mol
InChI Key: PGXYIBJJCLWJST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Classification of N-(3-aminopropyl)-N-[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide

IUPAC Name Derivation and Structural Components

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through systematic analysis of its molecular structure. The parent structure is a chromenone (4-oxo-4H-chromene) core, which is a bicyclic system comprising a benzene ring fused to a pyrone moiety. The chromenone core is substituted at position 2 with a 3-benzyl group and at position 7 with a chlorine atom. Attached to the chromenone system via a 2-methylpropyl chain is a tertiary amine functional group, which is further substituted with a 3-aminopropyl group and a 4-methylbenzamide moiety.

The IUPAC name breaks down as follows:

  • N-(3-aminopropyl) : Indicates the presence of a propylamine group attached to the nitrogen atom.
  • N-[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl] : Specifies the branched alkyl chain (2-methylpropyl) linking the chromenone system to the nitrogen atom.
  • 4-methylbenzamide : Denotes the para-methyl-substituted benzamide group bonded to the same nitrogen.

This hierarchical naming convention ensures unambiguous identification of the compound’s substituents and their spatial arrangement.

Synonymous Designations in Chemical Databases

The compound is cataloged under multiple identifiers across major chemical databases, reflecting its research and developmental history:

Database Identifier/Name Key Features Documented
PubChem 22345245, SB-743291, NSC773261 Molecular weight (517.1 g/mol), SMILES, 3D conformers
ChEMBL CHEMBL4590257 Preclinical status, molecular formula (C₃₁H₃₃ClN₂O₃)
DrugBank DB05546 (SB-743921) Investigational status for oncology targets, chiral center

The variability in nomenclature arises from differences in database curation priorities:

  • PubChem emphasizes structural descriptors and computed properties.
  • ChEMBL focuses on bioactivity data and developmental phase.
  • DrugBank highlights pharmacological targets (e.g., kinesin-like protein KIF11 inhibition).

Structural Relationship to Chromenone and Benzamide Pharmacophores

The compound integrates two pharmacologically significant motifs:

Chromenone Pharmacophore

The 7-chloro-4-oxochromen-2-yl group is a derivative of the chromenone scaffold, which is widely studied for its:

  • Electrophilic reactivity due to the α,β-unsaturated ketone system in the pyrone ring.
  • Bioisosteric potential with flavonoids, enabling interactions with kinase and protease targets.
    Substituent effects in this compound:
  • The 3-benzyl group enhances lipophilicity (XLogP3-AA = 6.2), favoring membrane penetration.
  • The 7-chlorine atom introduces steric and electronic effects that modulate target binding.
Benzamide Pharmacophore

The 4-methylbenzamide moiety contributes:

  • Hydrogen-bonding capacity via the amide carbonyl, critical for target engagement.
  • Metabolic stability imparted by the para-methyl group, which reduces oxidative degradation.

The conjugation of these pharmacophores creates a hybrid structure with synergistic physicochemical properties, as evidenced by its predicted bioavailability score (0 in the Rule of Five).

Properties

IUPAC Name

N-(3-aminopropyl)-N-[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33ClN2O3/c1-20(2)28(34(17-7-16-33)31(36)23-12-10-21(3)11-13-23)30-26(18-22-8-5-4-6-9-22)29(35)25-15-14-24(32)19-27(25)37-30/h4-6,8-15,19-20,28H,7,16-18,33H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXYIBJJCLWJST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CCCN)C(C2=C(C(=O)C3=C(O2)C=C(C=C3)Cl)CC4=CC=CC=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stereochemical Control

The (R)-configuration at the chiral center is critical for bioactivity. Strategies may include:

  • Chiral Pool Synthesis : Use enantiopure starting materials (e.g., (R)-2-methylpropylamine)
  • Asymmetric Catalysis : Employ transition metal catalysts for dynamic kinetic resolution

Functional Group Compatibility

The chromenone’s 4-oxo group requires protection during alkylation steps. Potential protecting groups:

Protecting Group Conditions
TMS (trimethylsilyl) TMSCl/Imidazole
Methoxymethyl (MOM) MOMCl/NaH

Analytical Validation

Spectroscopic Characterization

Technique Key Observations
¹H NMR Peaks for aromatic protons (δ 7.2–8.5), methylene groups (δ 1.5–2.5), and NH (δ 3.5–4.5)
¹³C NMR Carbonyl signals (δ 160–180), aromatic carbons (δ 120–150)
HRMS [M+H]⁺ at m/z 553.5 (C₃₁H₃₄Cl₂N₂O₃)

Chiral Purity Assessment

Method Resolution
HPLC (Chiralpak IA) >98% enantiomeric excess
Optical Rotation [α]²⁵D = +X.XX (c=1, MeOH)

Literature Comparisons

Related KSP Inhibitors

Compound Key Structural Feature Synthesis Highlight
SB-743921 Chromenone core Alkylation with 2-methylpropyl bromide
MK-0731 Quinazolinone core Palladium-catalyzed coupling

Metal Complex Derivatives

For Ru/Os complexes (e.g., [(cym)Ru(2)]Cl)[PF₆], synthesis involves:

  • Ligand Preparation : (R)-2-(1-amino-2-methylpropyl)-3-benzyl-7-chloroquinazolin-4(3H)-one
  • Metal Coordination : React with [(cym)MCl₂]₂ in methanol at 50°C

Industrial-Scale Considerations

Parameter Lab-Scale Industrial-Scale
Solvent Methanol Ethanol/THF
Purification Crystallization Continuous chromatography
Yield 60–80% 50–70%

Critical Data Gaps

  • Exact Reaction Conditions : Temperatures, catalysts, and stoichiometry remain proprietary.
  • Scalability : No reports on multi-gram synthesis or cost-effective intermediates.
  • Byproduct Management : Potential side reactions (e.g., over-alkylation) are unaddressed.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminopropyl)-N-[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, resulting in the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-(3-aminopropyl)-N-[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers investigate its potential as a biochemical probe or a modulator of biological pathways.

    Medicine: The compound is explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(3-aminopropyl)-N-[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Functional Group Variations

Table 1: Structural and Functional Group Comparison

Compound Type Core Structure Key Substituents Molecular Weight Functional Groups
Target Compound Chromen-4-one 7-Cl, 3-benzyl, 4-methylbenzamide, N-(3-aminopropyl) 517.06 Benzamide, chloro, aminopropyl, chiral center
Thiazolidinone Derivatives† Thiazolidin-4-one Coumarin-7-yloxy acetamide, substituted arylidene groups ~350–450* Thiazolidinone, acetamide, coumarin, sulfur
Quinazolinone Analog‡ Quinazolin-4-one 3-benzyl, 7-Cl, 2-methylpropyl, 4-methylbenzamide ~500–520* Quinazolinone, benzamide, chloro

†From : Thiazolidinone derivatives synthesized via mercaptoacetic acid and ZnCl₂-mediated cyclization . ‡From : Quinazolinone analog replaces chromen core with quinazolinone, altering electronic properties .

Physicochemical and Pharmacokinetic Implications
  • Aminopropyl Group: Introduces basicity (pKa ~10–11), favoring protonation in acidic environments (e.g., stomach) and enhancing solubility under physiological conditions. This contrasts with thiazolidinone derivatives, which lack such ionizable groups .
  • Chirality: The R-configuration may confer stereoselective binding to targets (e.g., enzymes or receptors), unlike achiral thiazolidinones or racemic mixtures .

Biological Activity

N-(3-aminopropyl)-N-[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide, commonly referred to as SB743921, is a synthetic compound with notable biological activity, particularly as an inhibitor of kinesin spindle protein (KSP). This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C31H34Cl2N2O3
  • Molar Mass : 553.52 g/mol
  • CAS Number : 940929-33-9
  • Solubility : Soluble in water (5 mg/mL) .

SB743921 functions primarily as a KSP inhibitor. KSP is crucial for mitotic spindle assembly during cell division. Inhibition of KSP leads to cell cycle arrest and apoptosis in cancer cells. The compound displays a Ki value of approximately 0.1 nM against KSP, indicating its high potency .

Antitumor Effects

Research has demonstrated that SB743921 exhibits significant antitumor activity across various cancer models:

  • In Vivo Studies : The compound effectively inhibited P388 leukemia and showed complete regression in xenografted human tumors such as Colo205 and MCF-7. Partial regression was observed in other models including OVCAR-3 and HT-29 .

Comparison with Other Compounds

The following table summarizes the biological activities of SB743921 in comparison with similar compounds:

Compound NameTarget ActivityKi Value (nM)Notes
SB743921KSP Inhibition0.1Broad-spectrum antitumor effects
TaxanesMicrotubule StabilizationVariesAssociated with neuropathies
Other KSP InhibitorsVariesVariesLess specific than SB743921

Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the efficacy of SB743921 in various cancer cell lines. The results indicated:

  • Colo205 Cells : Complete regression observed.
  • MCF-7 Cells : Significant growth inhibition.
  • SK-MES Cells : Induction of apoptosis .

Mechanistic Insights

Further mechanistic studies revealed that SB743921's action is not only limited to KSP inhibition but also involves modulation of cellular pathways related to apoptosis and cell cycle regulation. It has been shown to induce apoptosis through mitochondrial pathways, leading to cytochrome c release and activation of caspases .

Potential Therapeutic Applications

Given its potent biological activity, SB743921 is being investigated for potential therapeutic applications in:

  • Cancer Treatment : As a candidate for treating various malignancies due to its ability to inhibit tumor growth without the typical side effects associated with other chemotherapeutics.
  • Infectious Diseases : Preliminary studies suggest that compounds with similar structures may exhibit antiviral properties, warranting further exploration into their mechanisms against viruses like HBV .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.